molecular formula C6H13NO3 B1265976 2-Amino-4-ethoxybutanoic acid CAS No. 17804-70-5

2-Amino-4-ethoxybutanoic acid

Cat. No. B1265976
CAS RN: 17804-70-5
M. Wt: 147.17 g/mol
InChI Key: YCSFMOVBARTLBW-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4-hydroxybutanoic acid, closely related to 2-Amino-4-ethoxybutanoic acid, can be achieved using a systems biocatalysis approach that combines aldol reactions with stereoselective transamination, demonstrating the compound's versatility as a chiral building block (Hernández et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Amino-4-ethoxybutanoic acid has been investigated through X-ray crystallography, spectroscopic methods, and quantum chemical calculations. For instance, the structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid has been characterized, highlighting the importance of intramolecular and intermolecular interactions in stabilizing the crystal structure (Venkatesan et al., 2016).

Chemical Reactions and Properties

The compound's reactivity has been explored through its involvement in various chemical reactions. For example, the synthesis of substituted 4-aminobutanoic acids showcases the compound's versatility in generating potent inhibitors of gamma-aminobutyric acid aminotransferase, indicating its potential utility in biochemical modulation (Silverman et al., 1986).

Physical Properties Analysis

Although specific studies on the physical properties of 2-Amino-4-ethoxybutanoic acid were not directly found, the investigation of related compounds provides insight into methodologies and analytical techniques that can be applied to understand its physical characteristics, such as solubility, melting point, and crystalline structure.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity with other chemical groups, and stability under various conditions, are crucial for understanding the potential applications of 2-Amino-4-ethoxybutanoic acid. Studies on closely related compounds, such as the synthesis and analysis of 4-amino-2-(substituted methyl)-2-butenoic acids, contribute to a broader understanding of the chemical behavior of similar amino acids (Silverman et al., 1986).

Scientific Research Applications

Biocatalysis in Stereoselective Synthesis

2-Amino-4-ethoxybutanoic acid, a derivative of 2-amino-4-hydroxybutanoic acid, has potential applications in biocatalysis. Hernández et al. (2017) demonstrated the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a biocatalytic one-pot cyclic cascade. This method couples an aldol reaction with a transamination, involving a class II pyruvate aldolase and a pyridoxal phosphate-dependent transaminase, showing potential for high-yield production of similar amino acid derivatives (Hernández et al., 2017).

Solid-Phase Peptide Synthesis

2-Amino-4-ethoxybutanoic acid may find relevance in the synthesis of chromogenic amino acids for protease assays. Badalassi et al. (2002) described the synthesis of a protected derivative of an amino acid, used for solid-phase peptide synthesis, serving as sequence-specific chromogenic protease substrates. This indicates a potential pathway for the incorporation of 2-amino-4-ethoxybutanoic acid derivatives in peptide-based assays (Badalassi et al., 2002).

Fluorescence Applications

Shimizu et al. (2009) explored the oxidative coupling of amino acids, including 2-amino derivatives, with alkynes to create isocoumarin derivatives, some exhibiting solid-state fluorescence. This suggests potential applications of 2-amino-4-ethoxybutanoic acid derivatives in creating fluorescent compounds for biochemical applications (Shimizu et al., 2009).

Corrosion Inhibition

A derivative of 2-amino-4-hydroxybutanoic acid was examined by Fadel and Yousif (2020) as a corrosion inhibitor. The synthesized compound showed potential as a mixed inhibitor for controlling both anodic and cathodic reactions in corrosion processes. This implies the possibility of using 2-amino-4-ethoxybutanoic acid derivatives in corrosion protection applications (Fadel & Yousif, 2020).

Natural Product Derivatives

The derivatives of amino acids, including those structurally similar to 2-amino-4-ethoxybutanoic acid, have been isolated from natural sources such as Gastrodia elata. These compounds might have implications in pharmaceutical and medicinal chemistry (Guo et al., 2015).

properties

IUPAC Name

(2S)-2-amino-4-ethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSFMOVBARTLBW-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170414
Record name 2-Amino-4-ethoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-ethoxybutanoic acid

CAS RN

17804-70-5
Record name 2-Amino-4-ethoxybutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-ethoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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